1-Methylhydrazine-1-carboxylic acid
Description
Contextualization within Hydrazine (B178648) and Carboxylic Acid Chemistry
1-Methylhydrazine-1-carboxylic acid, with the chemical formula CH₃N(H)NHCOOH, is structurally a derivative of both hydrazine (H₂NNH₂) and carboxylic acid (R-COOH). It can be viewed as a molecule of carbazic acid (also known as hydrazinecarboxylic acid) with a methyl group substituted on one of the nitrogen atoms. This substitution has a profound impact on its chemical properties.
The presence of the hydrazine moiety introduces nucleophilic character and the potential for oxidation-reduction reactions. Hydrazine and its derivatives are well-known as reducing agents and are used in various chemical transformations. The methyl group on the nitrogen atom in this compound sterically and electronically influences the reactivity of the adjacent nitrogen atoms.
Simultaneously, the carboxylic acid group imparts acidic properties and provides a handle for forming amide bonds, esters, and other carboxylic acid derivatives. The proximity of the electron-donating methylhydrazine group to the electron-withdrawing carboxylic acid group creates a unique electronic environment within the molecule, influencing its reactivity and potential applications. The interplay between these two functional groups defines the chemical persona of this compound.
Significance as a Fundamental Organic Building Block
While this compound itself is not a commonly stocked reagent, its protected precursors, most notably tert-butyl 2-methylcarbazate (1-Boc-1-methylhydrazine), are widely employed as versatile building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.com These protected forms offer a stable and manageable way to introduce the 1-methylhydrazino-carbonyl moiety into more complex molecules.
The significance of this structural unit lies in its utility for constructing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The hydrazine functionality allows for the formation of pyrazoles, pyridazines, and other important ring systems through condensation reactions with dicarbonyl compounds or other suitable electrophiles.
Furthermore, the ability to deprotect the carboxylic acid and the hydrazine nitrogens selectively allows for stepwise elaboration of the molecule, making it a valuable tool for the synthesis of complex target structures. The methyl group provides a point of substitution that can be crucial for tuning the biological activity or physical properties of the final product.
Overview of Research Trajectories and Challenges
Current research involving the this compound scaffold is primarily focused on the applications of its stable derivatives in synthetic chemistry. The challenges associated with this compound are largely related to the lability of the free acid. Decarboxylation of similar hydrazinecarboxylic acids can occur under relatively mild conditions, and the free hydrazine moiety is susceptible to oxidation.
Consequently, much of the research has been directed towards the development and use of robust protecting group strategies to handle this reactive building block. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. sigmaaldrich.comsigmaaldrich.com
Future research is likely to continue to explore the utility of protected this compound derivatives in the synthesis of novel heterocyclic compounds with potential biological activity. There is also an ongoing interest in developing new synthetic methods that may allow for the in-situ generation and reaction of the free acid, thus avoiding its isolation. Furthermore, investigations into the coordination chemistry of this compound and its derivatives with metal ions could open up new avenues in catalysis and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino(methyl)carbamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-4(3)2(5)6/h3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWQDDZWWFYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591864 | |
| Record name | 1-Methylhydrazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-00-3 | |
| Record name | 1-Methylhydrazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylhydrazine 1 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of 1-methylhydrazine-1-carboxylic acid, while not extensively documented in readily available literature, can be approached through several fundamental organic reactions. These methods focus on the introduction of a carboxylic acid or a protected carboxyl group directly onto the N1 position of methylhydrazine.
Condensation Reactions Involving Methylhydrazine and Carboxylic Acid Equivalents
The direct carboxylation of methylhydrazine represents a plausible, albeit challenging, route to this compound. This can be conceptually achieved through the reaction of methylhydrazine with carbon dioxide (CO2). Research has shown that hydrazines can react with high-pressure carbon dioxide to form hydrazinium (B103819) carboxylates. google.com This reaction involves the chemical fixation of CO2 onto the hydrazine (B178648) moiety. While specific examples with methylhydrazine are not detailed, the general principle suggests a potential pathway.
Another approach involves the use of phosgene (B1210022) or its safer equivalents like triphosgene. Phosgene is a highly reactive electrophile that readily reacts with nucleophiles such as amines to form carbamoyl (B1232498) chlorides, which can be subsequently hydrolyzed to carboxylic acids. The reaction of phosgene with amines is a standard method for producing isocyanates, which are precursors to carbamates and ureas. nih.gov
A more common and safer laboratory-scale method would involve the reaction of methylhydrazine with a chloroformate, such as ethyl chloroformate. This reaction typically yields a carbazate (B1233558), which is an ester of hydrazinocarboxylic acid. orgsyn.org The resulting N-protected hydrazine can then be hydrolyzed to the desired carboxylic acid. For instance, the reaction of methylamine (B109427) with ethyl chloroformate is a known method for the synthesis of ethyl N-methylcarbamate. orgsyn.org A similar reaction with methylhydrazine would be expected to yield a mixture of 1- and 2-substituted carbazates, with the regioselectivity being a critical factor.
Esterification and Amidation Routes
Esterification and amidation routes provide indirect pathways to this compound, primarily through the formation and subsequent hydrolysis of ester or amide derivatives. The synthesis of carbazates, such as tert-butyl carbazate, is a well-established procedure. orgsyn.org This is often achieved by reacting a hydrazine with a suitable carbonate derivative, like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or a chloroformate. The resulting carbazate protects one of the nitrogen atoms, allowing for selective functionalization of the other. For the synthesis of this compound, one could envision the reaction of methylhydrazine with an appropriate reagent to form a protected 1-methylcarbazate, such as tert-butyl 2-methylcarbazate. chemicalbook.comtcichemicals.com Subsequent hydrolysis of the ester group would yield the target carboxylic acid.
Amidation reactions can also be employed. The direct amidation of carboxylic acids with amines is a topic of ongoing research, with various reagents being developed to facilitate this transformation. organic-chemistry.org While direct amidation with hydrazine derivatives to form hydrazides is common, the formation of a hydrazinecarboxylic acid via this route is less direct.
| Reactants | Reagent | Product Type | Reference |
| Hydrazine | Carbon Dioxide | Hydrazinium Carboxylate | google.com |
| Amine | Phosgene | Carbamoyl Chloride/Isocyanate | nih.gov |
| Methylamine | Ethyl Chloroformate | Ethyl N-methylcarbamate | orgsyn.org |
| Hydrazine | Di-tert-butyl dicarbonate | tert-Butyl Carbazate | orgsyn.org |
Synthesis of Acyl-Methylhydrazines and Related Carboxylic Acid Derivatives
The synthesis of acyl-methylhydrazines is a more extensively studied area, with a significant focus on controlling the regioselectivity of the acylation reaction. The two nitrogen atoms of methylhydrazine exhibit different nucleophilicities, which can be exploited to direct the acyl group to either the N1 (methylated) or N2 (unsubstituted) position.
Acylation of Methylhydrazine: Regioselectivity and Reaction Control
The regioselectivity of the acylation of methylhydrazine is highly dependent on the nature of the acylating agent. Generally, more reactive acylating agents, such as acid anhydrides, tend to favor acylation at the more sterically hindered but more nucleophilic N1 position. Conversely, less reactive acylating agents, like esters, show a preference for the less hindered N2 position. acs.orgacs.org
Anhydride-Mediated Acylation
The reaction of methylhydrazine with acid anhydrides, such as acetic anhydride (B1165640), predominantly yields the 1-acyl-1-methylhydrazine isomer. acs.org This selectivity is attributed to a nucleophilic displacement mechanism of the Bac2 type. acs.org The higher electron density on the N1 nitrogen, due to the electron-donating effect of the methyl group, makes it more nucleophilic and thus more reactive towards the highly electrophilic carbonyl carbon of the anhydride.
| Acylating Agent | Preferred Site of Acylation | Product | Reference |
| Acetic Anhydride | N1 (methylated nitrogen) | 1-Acetyl-1-methylhydrazine | acs.org |
Ester-Mediated Acylation
In contrast to anhydrides, the acylation of methylhydrazine with esters, such as ethyl acetate, primarily results in the formation of the 1-acyl-2-methylhydrazine isomer. acs.org This reaction is believed to proceed through an addition-elimination mechanism. The lower reactivity of the ester carbonyl allows for greater steric differentiation, leading to the acylation of the less sterically encumbered N2 nitrogen. The reaction with esters is often catalyzed by acids. acs.org
| Acylating Agent | Preferred Site of Acylation | Product | Reference |
| Ethyl Acetate | N2 (unsubstituted nitrogen) | 1-Acetyl-2-methylhydrazine | acs.org |
Synthesis via Mixed Anhydride Intermediates
The mixed anhydride method is a versatile strategy for the formation of amide and hydrazide bonds. This technique involves the activation of a carboxylic acid by converting it into a mixed anhydride, which then readily reacts with a nucleophile, such as a substituted hydrazine, to form the desired product.
The general procedure begins with the reaction of a carboxylic acid with an activating agent, such as a chloroformate (e.g., isobutyl chloroformate) or a phosphinic chloride (e.g., diphenylphosphinyl chloride), in the presence of a base like N-methylmorpholine at reduced temperatures. researchgate.nethighfine.com This creates a highly reactive mixed anhydride intermediate. The key advantage of using activating agents like diphenylphosphinyl chloride is that the subsequent nucleophilic attack is directed preferentially to the carbonyl group of the original carboxylic acid, minimizing side products. highfine.com
This activated intermediate is then treated with a substituted hydrazine. In the context of synthesizing derivatives of this compound, 1-methylhydrazine would serve as the nucleophile. The reaction is typically rapid. This method is widely employed in peptide synthesis and has been adapted for creating a variety of acylated compounds. researchgate.net For instance, a novel mixed anhydride was prepared from a carboxylic acid and methanesulfonyl chloride to facilitate condensation with various nucleophiles. nih.gov The use of mixed anhydrides is advantageous as it often proceeds under mild conditions, offering a high degree of control over the acylation reaction. researchgate.nethighfine.com
Preparation of Specific Acyl-Methylhydrazine Isomers (e.g., 1-Acetyl-1-methylhydrazine)
The synthesis of specific acyl-methylhydrazine isomers, such as 1-acetyl-1-methylhydrazine, presents a challenge in regioselectivity due to the two non-equivalent nitrogen atoms in methylhydrazine. Direct acylation often leads to a mixture of isomers.
An efficient and straightforward synthesis of 1-acetyl-1-methylhydrazine has been reported using the reaction of acetyl chloride with methylhydrazine. This method is noted for its simplicity and good yield. However, detailed analysis of the reaction between methylhydrazine and esters of carboxylic acids has shown that a mixture of both the 1,1-disubstituted (unsymmetrical) and 1,2-disubstituted (symmetrical) isomers is typically formed. scispace.com The ratio of these isomers is influenced by steric and inductive effects of the acyl group. scispace.com For example, the reaction with ethyl formate (B1220265) favors the formation of the unsymmetrical 1-formyl-1-methylhydrazine. scispace.com
In a specific preparation, the reaction of acetyl chloride with methylhydrazine was found to produce a mixture of 1-acetyl-1-methylhydrazine and 2-acetyl-1-methylhydrazine. This highlights the importance of purification and analytical characterization to isolate the desired isomer for subsequent synthetic applications.
| Starting Materials | Product(s) | Key Observation |
| Methylhydrazine, Ethyl Formate | 1-Formyl-1-methylhydrazine (predominant) | Inductive and steric effects favor the unsymmetrical isomer. scispace.com |
| Methylhydrazine, Ethyl Trifluoroacetate | 1-Trifluoroacetyl-1-methylhydrazine | The 1,1-substituted hydrazine was the only isomer isolated. scispace.com |
| Methylhydrazine, Acetyl Chloride | 1-Acetyl-1-methylhydrazine and 2-Acetyl-1-methylhydrazine | A mixture of isomers is formed, requiring separation. |
Continuous Flow Synthesis Techniques for Acid Hydrazides
Continuous flow chemistry has emerged as a powerful technology for the synthesis of acid hydrazides, offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. osti.govmdpi.comucd.ie This methodology allows for superior control over reaction parameters such as temperature and residence time, leading to higher yields and purity. ucd.ienih.gov
The synthesis of acid hydrazides in continuous flow typically involves pumping a stream of a carboxylic acid and a hydrazine source through a heated reactor coil. osti.gov This approach has been successfully applied to a range of aliphatic, aromatic, and heteroaromatic carboxylic acids, with yields reported between 65-91% and short residence times of 13-25 minutes. osti.gov The enhanced safety of flow chemistry is particularly beneficial when working with hazardous reagents like hydrazine. researchgate.net Furthermore, telescoping multiple reaction steps in a continuous sequence can reduce waste and minimize the need to isolate potentially unstable intermediates. mdpi.comnih.gov
Process Optimization in Continuous Flow Systems
Optimizing the synthesis of acid hydrazides in continuous flow involves the careful tuning of several key parameters to maximize yield and throughput while ensuring process stability. osti.govnih.gov Critical variables include reagent concentration, flow rates, reaction temperature, and residence time. osti.gov
A key challenge in the continuous synthesis of some acid hydrazides is their potential to precipitate out of the solution, which can lead to reactor clogging. osti.gov Research has demonstrated that by carefully controlling reagent concentration and the temperature profile, precipitation can be managed effectively. osti.gov For instance, employing a second heated coil to allow for a controlled, stepwise decrease in temperature can prevent uncontrolled precipitation. osti.gov
Furthermore, advanced optimization strategies combine experimental work with in-silico modeling. researchgate.net Techniques like Variable Time Normalization Analysis (VTNA) can be used to determine reactant orders, which then inform the creation of kinetic models to efficiently guide further optimization and process design. researchgate.net
Below is a table summarizing the optimization of the continuous flow synthesis of azelaic dihydrazide.
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of Hydrazine Hydrate (B1144303) | Yield (%) |
| 1 | 125 | 13.5 | 10 | 81 |
| 2 | 125 | 7.1 | 10 | 90 |
| 3 | 125 | 7.1 | 6.4 | 90 |
| 4 | 110 | 7.1 | 6.4 | 85 |
This data is derived from a study on the synthesis of azelaic dihydrazide and serves as an illustrative example of process optimization for acid hydrazides. osti.gov
Scalability Considerations in Flow Chemistry
A major driver for the adoption of flow chemistry is its inherent scalability, which provides a more direct path to industrial production compared to batch processes. nih.govhes-so.ch Scaling up in flow chemistry can be achieved by either increasing the size of the reactor (scale-up), running the process for longer durations, or by using multiple reactors in parallel (numbering-up). nih.gov
The successful scale-up of acid hydrazide synthesis has been demonstrated. In one example, a lab-scale flow system was used for a large-scale synthesis of azelaic dihydrazide, producing 200 grams over a continuous 9-hour run. osti.gov This equated to a throughput of approximately 22 g/hour , showcasing the potential for efficient production. osti.gov Other development approaches have focused on designing continuous manufacturing processes capable of producing acyl hydrazides on a 20 kg scale. researchgate.net The ability to operate at higher temperatures and pressures in flow reactors can significantly increase reaction rates and throughput, making the process more economical and efficient for large-scale manufacturing. acs.org
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Nucleophilic Reactivity of Methylhydrazine Nitrogen Centers
The hydrazine (B178648) portion of 1-methylhydrazine-1-carboxylic acid contains two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. The reactivity of these nitrogen centers is a critical aspect of the molecule's chemistry.
The methyl group attached to one of the nitrogen atoms in the hydrazine moiety plays a significant role in modulating the nucleophilicity of the nitrogen centers. As an electron-donating group, the methyl group increases the electron density on the nitrogen atom to which it is attached (the N-1 position). This inductive effect enhances the nucleophilicity of the methylated nitrogen. Consequently, in reactions where the hydrazine acts as a nucleophile, the methylated nitrogen is often the preferred site of attack.
However, the electronic effect of the methyl group is not the sole determinant of reactivity. Steric hindrance from the methyl group can also influence the regioselectivity of reactions, sometimes favoring attack at the less substituted nitrogen atom (the N-2 position). The balance between these electronic and steric factors is crucial in determining the outcome of reactions involving the hydrazine moiety.
The presence of both a basic amine (hydrazine) and an acidic carboxylic acid group within the same molecule gives rise to intramolecular interactions, most notably proton transfer. The carboxylic acid can donate a proton to one of the nitrogen atoms of the hydrazine moiety, forming a zwitterion. This acid-base equilibrium can significantly impact the molecule's reactivity.
Addition-Elimination Mechanisms in Acylations
Acylation reactions involving the hydrazine moiety of this compound typically proceed through a nucleophilic addition-elimination mechanism. This is a common pathway for reactions of carboxylic acid derivatives. chemistrysteps.com The general steps of this mechanism are as follows:
Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.uk
Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group is expelled. chemguide.co.uk The nature of the leaving group depends on the acylating agent used.
This two-step process results in the formation of an acylated hydrazine derivative. chemistrysteps.com The regioselectivity of the acylation (i.e., whether it occurs at the N-1 or N-2 position of the hydrazine) is influenced by the electronic and steric factors discussed previously.
Formation of Amide Linkages via Thermal Dehydration
The intramolecular presence of both a carboxylic acid and a hydrazine functionality in this compound allows for the potential formation of an internal amide (a cyclic hydrazide) through thermal dehydration. This reaction involves the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.
While this reaction can occur, it often requires heating to overcome the energy barrier for the removal of the hydroxyl group, which is a poor leaving group. khanacademy.orgyoutube.com The direct condensation of carboxylic acids and amines or hydrazines to form amides under thermal conditions is a known process, though it can be an equilibrium-driven reaction. sci-hub.se The removal of water as it is formed can drive the reaction to completion. Catalysts can also be employed to facilitate this transformation under milder conditions. rsc.org
Cyclization Reactions Leading to Heterocyclic Systems
The reactive nature of the hydrazine moiety makes this compound and its derivatives valuable precursors in the synthesis of various heterocyclic compounds.
Substituted hydrazines are key building blocks in the synthesis of 1,2,4,5-tetrazines. One established method involves the reaction of nitrilimines with substituted hydrazines. researchgate.net Nitrilimines, which are reactive intermediates, can be generated in situ from various precursors. The reaction with a substituted hydrazine, such as a derivative of 1-methylhydrazine, would proceed through a series of steps, likely involving nucleophilic attack of the hydrazine on the nitrilimine, followed by cyclization and subsequent oxidation to form the aromatic tetrazine ring. nih.govnih.govmdpi.com The specific substitution pattern on the resulting tetrazine would depend on the structure of both the nitrilimine and the hydrazine derivative used.
Pyrazole (B372694) Derivative Synthesis (e.g., from Methylhydrazine and Diketones)
The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in medicinal and materials chemistry, is a cornerstone of synthetic organic chemistry. acs.org The most prevalent method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883. acs.orgnih.gov
When an unsymmetrical hydrazine such as methylhydrazine is reacted with an unsymmetrical 1,3-diketone, the reaction can potentially yield two regioisomeric pyrazoles. nih.govreading.ac.uk The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
The regioselectivity of this reaction is a critical aspect. For instance, the reaction of methylhydrazine with a β-ketoester can lead to two different regioisomers. google.com The nucleophilicity of the two nitrogen atoms in methylhydrazine is different; the N-methyl substituted nitrogen is generally considered more nucleophilic. However, steric hindrance can also play a significant role, directing the reaction towards the less substituted nitrogen. researchgate.net
In the context of substituted hydrazines like this compound, the carboxyl group introduces further electronic and steric considerations. Research on the closely related carboxymethylhydrazine demonstrates its utility in achieving high regioselectivity. In reactions with unsymmetrical enaminodiketones, carboxymethylhydrazine has been shown to produce 4-substituted 1H-pyrazole-5-carboxylates regiospecifically and in very good yields. organic-chemistry.org Notably, the reaction with carboxymethylhydrazine leads directly to the corresponding NH-pyrazoles. nih.gov
The general mechanism for pyrazole formation from a hydrazine and a 1,3-diketone is outlined below:
Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-diketone.
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form a hydrazone.
Cyclization: The remaining free amino group of the hydrazine derivative attacks the second carbonyl group in an intramolecular fashion.
Dehydration: The resulting cyclic intermediate eliminates a second molecule of water to yield the stable aromatic pyrazole ring.
Influence of Reaction Conditions on Pathway Selectivity (e.g., Temperature, pH, Catalysis)
The outcome of the reaction between hydrazines and 1,3-dicarbonyl compounds is highly dependent on the reaction conditions. Factors such as temperature, pH, solvent, and the presence of catalysts can significantly influence the reaction rate, yield, and, crucially, the regioselectivity of the pyrazole product.
Temperature: The reaction temperature can affect the rate of reaction and in some cases, the product distribution. For instance, the synthesis of 1,5-dimethylpyrazole (B184060) from methylhydrazine and crotonaldehyde (B89634) is conducted by maintaining the initial reaction at 30°C, followed by a cyclization step at a much higher temperature of 155°C. rsc.org
pH (Acid/Base Catalysis): The pH of the reaction medium is a critical parameter. Hydrazone formation, the initial step in pyrazole synthesis, is typically catalyzed by acid. nih.gov The reaction rate often shows a maximum at a specific pH; at very low pH, the hydrazine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. nih.govresearchgate.net In some syntheses, an acidic medium is employed to achieve good yields and high regioselectivity. nih.gov For example, using lemon juice (citric acid) as a natural acid catalyst has been shown to be effective in the synthesis of hydrazides from esters, a related reaction. researchgate.net Conversely, some methods are developed to work under acid-free conditions. organic-chemistry.org
Catalysis: A variety of catalysts can be employed to improve the efficiency and selectivity of pyrazole synthesis.
Lewis Acids: Lewis acids like BF₃ have been used to activate the carbonyl group, controlling the regioselectivity in reactions of β-enamino diketones with arylhydrazines. organic-chemistry.org
Metal Catalysts: Nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Copper-catalyzed condensation reactions also provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org
Iodine: Iodine, in combination with sulfuric acid, is used to catalyze the conversion of pyrazoline intermediates to pyrazoles. rsc.org The optimal temperature for this dehydrogenation reaction is dependent on the sulfuric acid concentration. rsc.org
Solvent: The choice of solvent can also influence the reaction's outcome. While ethanol (B145695) is a common solvent, others like N,N-dimethylacetamide have been found to promote high regioselectivity in the condensation of 1,3-diketones with arylhydrazines at room temperature. nih.gov In some cases, solvent-free conditions are employed, which can offer environmental and practical advantages. google.com
The following table summarizes the influence of various conditions on the synthesis of pyrazoles from methylhydrazine and related compounds.
| Condition | Effect on Reaction | Example System | Reference |
| Temperature | Controls reaction rate and progression | Methylhydrazine + Crotonaldehyde | rsc.org |
| pH / Acid | Catalyzes hydrazone formation; affects rate and selectivity | General hydrazone formation | nih.govresearchgate.net |
| Catalyst (Nano-ZnO) | Increases yield, reduces reaction time | Phenylhydrazine + Ethyl acetoacetate | nih.gov |
| Catalyst (Lewis Acid) | Controls regioselectivity | Arylhydrazine + β-enamino diketone | organic-chemistry.org |
| Solvent (DMA) | Enhances regioselectivity | Arylhydrazine + 1,3-diketone | nih.gov |
| Solvent-Free | Environmentally friendly, can improve efficiency | Hydrazine + 1,3-diketone | google.com |
Kinetics of Hydrazone Formation and Related Reactions
Hydrazone formation is a reversible reaction between a hydrazine and an aldehyde or ketone. nih.gov The kinetics of this reaction are crucial as it is often the initial and rate-determining step in subsequent cyclizations, such as pyrazole synthesis.
The reaction mechanism proceeds via a tetrahedral intermediate, and at neutral pH, the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate to form the C=N double bond. nih.govnih.gov
A key finding is that the presence of a neighboring carboxylic acid group within the hydrazine reactant can significantly accelerate the rate of hydrazone formation. nih.gov This is attributed to intramolecular catalysis, where the carboxylic acid group facilitates the necessary proton transfers in the transition state, thereby lowering the activation energy. This effect makes hydrazines containing a carboxylic acid moiety, such as this compound, particularly interesting from a kinetic standpoint.
The rate of reaction is also highly dependent on the pH of the medium. Studies on the derivatization of methylhydrazine with 5-nitro-2-furaldehyde (B57684) show that the reaction rate is pH-dependent, with an optimal pH found to be around 5.0. researchgate.net At this pH, the balance between the nucleophilicity of the hydrazine and the acid-catalyzed dehydration is optimal.
Temperature also plays a significant role. The reaction of hydrazines with 5-nitro-2-furaldehyde is very slow at room temperature but is completed within 40 minutes at 60°C. researchgate.net
The table below presents kinetic data for the reaction of various hydrazines, illustrating the influence of structure and conditions on reaction rates.
| Hydrazine | Reactant | Conditions | Second-Order Rate Constant (k₂) | Reference |
| Hydrazine with neighboring COOH group | Aldehydes/Ketones | pH 7.4 | Accelerated rate (2–20 M⁻¹s⁻¹) | nih.gov |
| Methylhydrazine | 5-Nitro-2-furaldehyde | pH 5.0, 60°C | k = (3.0 ± 0.1) x 10⁻³ s⁻¹ (pseudo-first-order) | researchgate.net |
| Hydrazine | 5-Nitro-2-furaldehyde | pH 5.0, 60°C | k = (2.32 ± 0.08) x 10⁻³ s⁻¹ (pseudo-first-order) | researchgate.net |
| 1,1-Dimethylhydrazine | 5-Nitro-2-furaldehyde | pH 5.0, 60°C | k = (3.7 ± 0.1) x 10⁻³ s⁻¹ (pseudo-first-order) | researchgate.net |
These findings indicate that the reactivity of the hydrazine is influenced by the electronic effects of its substituents. The electron-donating alkyl groups on methylhydrazine and dimethylhydrazine increase the reaction rate compared to unsubstituted hydrazine in this specific reaction. researchgate.net The intramolecular catalytic effect of a carboxylic acid group, however, represents a distinct and powerful strategy for rate acceleration. nih.gov
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 1-methylhydrazine-1-carboxylic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide critical data for assigning specific atoms and understanding their connectivity.
¹H NMR and ¹³C NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule. For a related compound, methylhydrazine, characteristic peaks are observed. chemicalbook.comnih.gov For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, methylhydrazine exhibits signals at approximately 3.21 ppm and 2.62 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique environment.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts in a ¹³C NMR spectrum are influenced by the nature of the attached atoms and functional groups. For example, the carbon atom in a C=O group of a carboxylic acid or ester typically resonates in the range of 170-185 ppm. libretexts.org Carbons in aromatic rings appear between 125-150 ppm, while carbons in C=C double bonds are found in the 115-140 ppm range. libretexts.org The methyl carbon in methylhydrazine has a characteristic chemical shift. chemicalbook.com The specific chemical shifts for this compound would be predicted based on these general principles and confirmed experimentally.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Related Functional Groups
| Carbon Environment | Typical Chemical Shift (ppm) |
| C=O (in ketones) | 205 - 220 |
| C=O (in aldehydes) | 190 - 200 |
| C=O (in acids and esters) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| RCH₂OH | 50 - 65 |
| RCH₂Cl | 40 - 45 |
| RCH₂NH₂ | 37 - 45 |
| R₃CH | 25 - 35 |
| CH₃CO- | 20 - 30 |
| R₂CH₂ | 16 - 25 |
| RCH₃ | 10 - 15 |
Note: Data sourced from general ¹³C NMR chemical shift tables. libretexts.org
Advanced NMR Techniques (e.g., HMBC, NOESY) for Regioisomeric Discrimination
To definitively distinguish between regioisomers, such as this compound and its potential isomer 2-methylhydrazine-1-carboxylic acid, advanced 2D NMR techniques are indispensable.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. This allows for the unambiguous assignment of quaternary carbons and the connection of different molecular fragments. For example, a correlation between the methyl protons and the carboxylic carbon would confirm the structure as this compound. Such correlations are vital in confirming the substitution pattern on the hydrazine (B178648) moiety. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of atoms within a molecule. While more commonly used for larger molecules, it can aid in confirming stereochemistry and resolving ambiguities in crowded spin systems.
The use of chiral derivatizing agents in conjunction with NMR, particularly ¹⁹F NMR, has also been demonstrated as a powerful method for the chiral discrimination of related compounds like monosaccharides derivatized with hydrazines. nih.govdoi.orgresearchgate.netfigshare.com This approach could potentially be adapted for the analysis of chiral derivatives of this compound.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry and its hyphenated techniques are powerful tools for the detection, identification, and quantification of this compound, especially in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
LC-MS/MS is a highly sensitive and selective technique for analyzing non-volatile and thermally labile compounds like this compound in various matrices. The liquid chromatography step separates the compound from other components in the mixture, and the tandem mass spectrometry provides structural information and quantification.
Derivatization is often employed to improve chromatographic retention and ionization efficiency. For instance, hydrazine and its derivatives can be derivatized with reagents like p-tolualdehyde or 2-hydrazinoquinoline (B107646) to enhance their detection by LC-MS/MS. alfa-chemistry.comnih.govnih.gov The derivatization of carboxylic acids with agents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) has also been shown to be effective for LC-MS analysis. nih.gov For hydrazine compounds, optimized mass transition ion-pairs are monitored for quantification. For example, in the analysis of hydrazine derivatives, specific m/z transitions are used for detection and quantification. researchgate.net The development of such methods allows for the detection of hydrazine compounds at very low concentrations in complex biological samples like human plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes
For volatile analytes or those that can be made volatile through derivatization, GC-MS is a valuable analytical technique. While direct analysis of the highly polar this compound by GC-MS is challenging, derivatization can make it amenable to this method.
A common approach for analyzing hydrazines by GC-MS involves derivatization with acetone (B3395972) to form the corresponding acetone azine, which is more volatile and has better chromatographic properties. nih.govsielc.com This method has been successfully applied to determine trace levels of hydrazine in various samples. nih.gov Headspace GC-MS is particularly useful for analyzing volatile derivatives. nih.gov The combination of derivatization with GC-MS allows for the sensitive and selective quantification of hydrazine and its derivatives. mdpi.com
Ion Mobility Spectrometry (IMS) and IMS-MS/MS for Hydrazine Cluster Studies
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IMS-MS/MS), it provides an additional dimension of separation and characterization, which is particularly useful for studying ion-molecule clusters.
IMS has been used to detect hydrazine and monomethylhydrazine, often in the presence of interferents like ammonia. nasa.govshu.ac.uknih.govnasa.gov The use of reagent gases, such as acetone or 5-nonanone, can alter the drift times of product ions, allowing for the separation of compounds with similar mobilities. nasa.govnih.gov The formation of ion-molecule clusters between hydrazines and ketones has been investigated using IMS-MS/MS to understand the underlying ion chemistry. shu.ac.ukacs.org These studies show that the size of the ion-molecule complexes depends on the number of hydrogen atoms on the protonated nitrogen atom. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to its distinct structural features: the carboxylic acid group and the methylhydrazine moiety.
The carboxylic acid group gives rise to several characteristic absorptions. A very broad band, typically appearing in the range of 3300-2500 cm⁻¹, is indicative of the O-H stretching vibration. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid produces a strong, intense band typically found between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by factors such as molecular structure and hydrogen bonding. orgchemboulder.com Furthermore, the C-O stretching vibration will present a band in the 1320-1210 cm⁻¹ region, while O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
The methylhydrazine portion of the molecule also contributes to the IR spectrum. The N-H stretching vibrations of the hydrazine group would be expected in a region similar to that of amines, typically around 3300-3500 cm⁻¹, though this may be masked by the broad O-H band of the carboxylic acid. The presence of the methyl group will be indicated by C-H stretching vibrations, which typically appear in the 2950-2850 cm⁻¹ range.
Interactive Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |
| Methyl Group | C-H Stretch | 2950-2850 | Medium to Weak |
| Hydrazine | N-H Stretch | 3300-3500 | Medium (may be obscured) |
Challenges in Analytical Characterization of Hydrazine Derivatives
The analytical characterization of hydrazine derivatives, including this compound, presents several challenges. These compounds are often highly reactive and can be difficult to analyze, particularly at low concentrations. sielc.com One of the primary difficulties is their potential for poor response in common analytical detectors. nih.gov Furthermore, the stability of the analyte and the resulting derivatized product is a critical factor for successful analysis. researchgate.net The inherent reactivity of hydrazines can lead to decomposition or unwanted side reactions during sample preparation and analysis. nih.gov
To overcome the issue of poor detector response for hydrazine derivatives, various strategies can be employed. Enhancing the ionization efficiency is a key approach, especially for mass spectrometry-based methods. nih.gov This can be achieved by modifying the molecular structure of the analyte to include a more readily ionizable group. The goal is to improve the sensitivity and lower the limit of detection for these compounds. nih.govshu.ac.uk Careful optimization of analytical conditions, such as the pH of the buffer solution in electrochemical sensing, can also significantly improve the sensor response. jchemrev.com
Derivatization is a widely used strategy to improve the detectability of hydrazine derivatives. researchgate.netnih.gov This involves chemically modifying the analyte to produce a new compound with properties that are more amenable to the chosen analytical technique. researchgate.net Hydrazine-based reagents are frequently used to derivatize carbonyl-containing compounds, but the reverse is also true, where reagents that react with the hydrazine moiety can be used to enhance its detection. nih.govshu.ac.uk
Several types of derivatization reagents have proven effective:
2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent used for the derivatization of carbonyl compounds and can be applied to enhance the detection of hydrazine derivatives in certain analytical contexts. researchgate.netnih.govshu.ac.uk
4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH): This reagent has been shown to provide superior results compared to DNPH in some applications, leading to improved sensitivity and lower detection limits. nih.govshu.ac.uk
2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP): These reagents are used to enhance the ionization efficiency and sensitivity of analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov HMP derivatives, in particular, have demonstrated greater sensitivity in the analysis of certain androgens. nih.gov
The derivatization reaction typically involves the condensation of the hydrazine derivative with a reagent to form a more stable and easily detectable product, such as a hydrazone. researchgate.netnih.gov This approach not only improves detector response but can also aid in the chromatographic separation of the analyte from interfering substances in the sample matrix. nih.gov
Compound Names Mentioned in the Article
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT can be employed to study the reaction pathways of 1-Methylhydrazine-1-carboxylic acid, providing detailed information about the mechanisms of its formation, decomposition, or interaction with other molecules.
Energetics and Transition State Analysis
A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of a reaction, a crucial factor in its rate. For this compound, DFT calculations could be used to explore, for instance, its decarboxylation pathway. The calculations would identify the geometry of the transition state and the energy barrier associated with the loss of carbon dioxide. Such studies provide a quantitative understanding of the compound's stability and reactivity.
Proton Transfer Reaction Modeling
This compound possesses both acidic (carboxylic acid) and basic (hydrazine) functional groups, making intramolecular and intermolecular proton transfer reactions plausible. DFT is an excellent tool for modeling these processes. By calculating the potential energy surface for the movement of a proton from the carboxylic acid group to one of the nitrogen atoms, researchers can determine the likelihood and kinetics of forming the corresponding zwitterion. The calculations can also incorporate solvent effects to model how the surrounding medium influences the proton transfer equilibrium.
Molecular Modeling of Ion-Molecule Clusters
The interaction of this compound with ions is important in various contexts, including its behavior in biological systems or in mass spectrometry. Molecular modeling can be used to study the structure and stability of clusters formed between this molecule and various ions (e.g., Na⁺, K⁺, Cl⁻). By calculating the binding energies and geometries of these ion-molecule clusters, it is possible to understand the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that govern the association process.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. By calculating the NMR spectra for different possible isomers or conformers, and comparing these with experimental data, the correct structure can be assigned with a high degree of confidence.
Below is a hypothetical table illustrating the type of data that would be generated from such a study, comparing experimental values with those calculated using a DFT functional like B3LYP.
Table 1: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| N-H | Value | Value |
| N-H₂ | Value | Value |
| C-H₃ | Value | Value |
Structural Rationale for Isomer Differentiation using Computational Methods
This compound has several structural isomers, including 1-methylhydrazine-2-carboxylic acid and 2-methylhydrazine-1-carboxylic acid. Differentiating these isomers experimentally can be challenging. Computational methods offer a powerful solution to this problem. By calculating the relative energies of the different isomers, it is possible to predict which one is the most stable. Furthermore, the predicted spectroscopic parameters (NMR, IR, etc.) for each isomer will be distinct. By comparing the calculated spectra for each potential isomer with the experimental spectrum of the synthesized compound, a definitive structural assignment can be made.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Sodium ion |
| Potassium ion |
| Chloride ion |
| 1-Methylhydrazine-2-carboxylic acid |
Applications and Synthetic Utility in Organic Chemistry
Role as Chemical Intermediates and Synthons
In the realm of organic synthesis, 1-Methylhydrazine-1-carboxylic acid serves as a bifunctional building block. The presence of the nucleophilic nitrogen atoms of the hydrazine (B178648) group, combined with the electrophilic potential of the carboxyl group (or its activated derivatives), allows for a wide range of chemical transformations. This dual reactivity makes it a valuable synthon, a molecular fragment used in the synthesis of larger molecules.
The methylhydrazine component can participate in reactions typical of hydrazines, such as condensation with carbonyl compounds to form hydrazones, or as a dinucleophile in cyclization reactions to form heterocyclic rings. The carboxylic acid function, on the other hand, can be converted into various derivatives such as esters, amides, acid chlorides, or acyl azides, each with its own specific reactivity, further expanding the synthetic possibilities.
The strategic combination of these two functional groups within the same molecule allows for the construction of complex molecular architectures in a controlled and often stepwise manner. For instance, the hydrazine moiety can be used to construct a heterocyclic core, while the carboxylic acid group can be used for further functionalization or for linking the molecule to other fragments.
Precursors for Heterocyclic Compound Synthesis
One of the most significant applications of this compound and its derivatives is in the synthesis of a wide array of heterocyclic compounds. The hydrazine unit is a key component in the construction of several important five- and six-membered ring systems containing nitrogen atoms.
Tetrazines and Dihydrotetrazines
While direct synthesis of tetrazines from this compound is not extensively documented, the general synthesis of 1,2,4,5-tetrazines often involves the reaction of hydrazine or its derivatives with precursors such as nitriles or iminoesters, followed by an oxidation step. nih.govnih.govnih.gov Dihydro-1,2,4,5-tetrazines are key intermediates in this process. nih.gov
Theoretically, this compound could serve as a precursor in tetrazine synthesis. For example, it could potentially react with a suitable C1 synthon, followed by cyclization and oxidation. However, more common methods for synthesizing substituted tetrazines involve the use of hydrazine hydrate (B1144303) or substituted hydrazines with nitriles or imidates. nih.govnih.gov
| Precursor 1 | Precursor 2 | Heterocyclic Product | Reference |
| Hydrazinecarbothiohydrazide | Triethyl orthoesters | 3-(Dodecylthio)-1,2,4,5-tetrazine derivatives | nih.gov |
| Guanidine hydrochloride | Hydrazine | 1,2,4,5-Tetrazine precursors | nih.gov |
| Iminoester | Hydrazine | Dihydro-1,2,4,5-tetrazine derivatives | nih.gov |
Pyrazoles and Pyrazole (B372694) Derivatives
The synthesis of pyrazoles is a well-established area where hydrazine derivatives are of paramount importance. The most common method for constructing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com Methylhydrazine is frequently used in this context to produce N-methylated pyrazoles. google.comgoogle.com
In a typical reaction, this compound, or a derivative where the carboxylic acid is activated, could react with a 1,3-diketone. The reaction would proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The presence of the methyl group on one of the nitrogen atoms directs the regioselectivity of the cyclization.
A patented process describes the preparation of 1,5-dimethylpyrazole (B184060) from the reaction of crotonaldehyde (B89634) with methylhydrazine. google.com Another study details the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid through the condensation and cyclization of an α-difluoro acetyl intermediate with an aqueous solution of methylhydrazine. google.com
| Hydrazine Derivative | Dicarbonyl or Equivalent | Pyrazole Product | Reference |
| Methylhydrazine | Crotonaldehyde | 1,5-Dimethylpyrazole | google.com |
| Methylhydrazine aqueous solution | α-Difluoro acetyl intermediate | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | google.com |
| Hydrazine derivatives | Acetylenic ketones | Mixture of pyrazole regioisomers | mdpi.com |
| Arylhydrazine | 1,3-Dicarbonyl derivatives | 1,3,4,5-Substituted pyrazole | mdpi.com |
Oxadiazoles and Triazoles
The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles often starts from carboxylic acid hydrazides (acylhydrazines). ajol.infomdpi.comorganic-chemistry.orgimpactfactor.org These hydrazides can be prepared by the reaction of a carboxylic acid ester with hydrazine hydrate. nih.gov Therefore, this compound can be considered a logical precursor to intermediates for these heterocycles.
For the synthesis of 1,3,4-oxadiazoles, the corresponding acylhydrazide derived from this compound could be cyclized using various dehydrating agents or reacted with reagents like carbon disulfide. ajol.infomdpi.com For instance, a carboxylic acid hydrazide can be heated with an alcoholic solution of potassium hydroxide (B78521) and carbon disulfide to yield a 1,3,4-oxadiazole-2-thione. ajol.info
Similarly, for the synthesis of 1,2,4-triazoles, the acylhydrazide can be treated with reagents such as ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. Alternatively, the oxadiazole ring can be converted into a triazole ring by reaction with hydrazine hydrate. ajol.info
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| Carboxylic acid hydrazide | Alcoholic KOH, CS2 | 5-(2-Hydroxy phenyl)-1,3,4-oxadiazole-2-thione | ajol.info |
| Carboxylic acid hydrazide | Ammonium thiocyanate, HCl | Thiosemicarbazide intermediate for triazoles | |
| 5-(2-Hydroxy phenyl)-1,3,4-oxadiazole-2-thione | Hydrazine hydrate | 4-Amino-1,2,4-triazole derivative | ajol.info |
Quinazolinones
The synthesis of quinazolinones can be achieved through various routes, often involving derivatives of anthranilic acid. wikipedia.orghacettepe.edu.trnih.gov One common method is the reaction of an anthranilic acid derivative with a source for the C2 and N3 atoms of the quinazolinone ring. While direct reactions with this compound are not prominently reported, the use of hydrazine derivatives in quinazolinone synthesis is known.
For example, the synthesis of quinazoline (B50416) derivatives can be achieved by the reaction of diaminoglyoxime (B1384161) with anthranilic acid or its methyl ester. impactfactor.org Another approach involves the condensation of anthranilamide with carboxylic acids.
Synthesis of Acyl Azides and Isocyanates
The carboxylic acid functionality of this compound allows for its conversion into acyl azides and subsequently into isocyanates through the Curtius rearrangement. almerja.netnih.gov This rearrangement is a powerful tool in organic synthesis for the conversion of carboxylic acids into amines with the loss of one carbon atom, or for the synthesis of urethanes and ureas via the isocyanate intermediate.
The process typically involves the conversion of the carboxylic acid to an acyl azide (B81097). This can be achieved by reacting an activated form of the carboxylic acid (such as an acid chloride) with an azide salt like sodium azide. google.com Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA). The resulting acyl azide, upon heating, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. almerja.net
The isocyanate derived from this compound would be a highly reactive intermediate that could be trapped with various nucleophiles. For example, reaction with an alcohol would yield a carbamate (B1207046), while reaction with an amine would produce a urea (B33335) derivative.
| Starting Material | Key Transformation | Product | Reference |
| Carboxylic acid | Curtius Rearrangement | Isocyanate | almerja.netnih.gov |
| Acyl chloride | Reaction with sodium azide | Acyl azide | google.com |
| Acyl hydrazide | Reaction with nitrous acid | Acyl azide | almerja.net |
Reducing Agent in Specific Chemical Transformations
While the parent compound, methylhydrazine, is utilized as a reducing agent in organic synthesis, the applications of this compound specifically for this purpose are not extensively documented in readily available literature. For instance, methylhydrazine, in conjunction with a cobalt catalyst, is effective for the chemoselective reduction of nitroarenes to arylamines. organic-chemistry.org It is also used in the photoinduced, catalyst-free reduction of nitroarenes to N-arylhydroxylamines. organic-chemistry.org
The reactivity of the hydrazine functional group is central to these reductions. However, the presence of the carboxylic acid group attached to one of the nitrogen atoms in this compound significantly alters its electronic properties. This substitution can diminish the nucleophilicity and reducing power of the hydrazine moiety compared to unsubstituted or alkyl-substituted hydrazines like methylhydrazine.
The focus of this compound and its common derivatives, such as its tert-butyl ester (1-Boc-1-methylhydrazine), in organic chemistry appears to be primarily as a synthetic building block rather than as a reducing agent. enamine.netcymitquimica.combldpharm.com The modification of the hydrazine with a carboxyl or carbamate group makes it a stable, versatile precursor for constructing more complex molecules. enamine.net
Building Blocks for Complex Molecular Architectures (e.g., Peptides, Scaffolds)
This compound and its derivatives are valuable building blocks in synthetic organic chemistry, particularly for creating complex molecular structures like peptides and heterocyclic scaffolds. enamine.netcymitquimica.com The bifunctional nature of the molecule, possessing both a reactive hydrazine group and a carboxylic acid (or its protected form), allows for its incorporation into larger structures through various chemical reactions.
In the realm of peptide synthesis, hydrazine derivatives play several crucial roles. Hydrazides, formed from carboxylic acids, can serve as protecting groups for the C-terminus of amino acids. nih.gov This strategy is employed to prevent undesirable side reactions, such as the formation of aspartimide during the synthesis of peptides containing aspartic acid. nih.gov The hydrazide can be converted back to the native carboxylic acid under specific conditions after the peptide chain has been assembled. nih.gov Furthermore, resins containing hydrazine have been utilized in solid-phase peptide synthesis (SPPS) for creating peptides with modified C-termini, such as methyl esters. nih.gov
The use of protected forms, like tert-butyl N-amino-N-methylcarbamate (1-Boc-1-methylhydrazine), is common. nih.govsigmaaldrich.com The Boc group provides a stable yet readily removable protecting group for the N-methylamino functionality, allowing the free -NH2 group to react selectively. This makes it a key component in the stepwise construction of peptide chains or other complex molecules where controlled reactivity is essential. masterorganicchemistry.com
Beyond peptides, hydrazine carboxylic acid derivatives are instrumental in synthesizing diverse heterocyclic scaffolds. For example, phenazine-1-carboxylic acid can be converted to its corresponding hydrazide, which then serves as a key intermediate. nih.govmdpi.com This hydrazide can undergo condensation reactions with various aldehydes to produce a library of phenazine-1-carbonyl hydrazone derivatives, which have been investigated for their biological activities. nih.govmdpi.com This demonstrates the utility of the hydrazine-carboxylic acid motif in generating molecular diversity.
The table below summarizes the application of this compound derivatives as building blocks.
| Application Area | Specific Use | Resulting Architecture | Reference |
| Peptide Synthesis | C-terminal protecting group (as hydrazide) | Protected peptides, suppression of side-products | nih.gov |
| Solid-Phase Peptide Synthesis | Linker on a solid support resin | Peptides with modified C-termini (e.g., esters) | nih.gov |
| Heterocyclic Synthesis | Intermediate for condensation reactions | Phenazine-based hydrazone scaffolds | nih.govmdpi.com |
| General Organic Synthesis | Versatile bifunctional building block | Complex molecules, compound libraries | enamine.netcymitquimica.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
